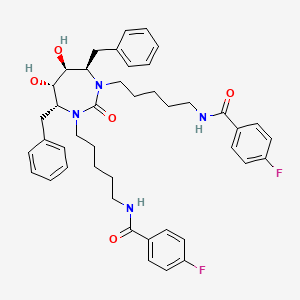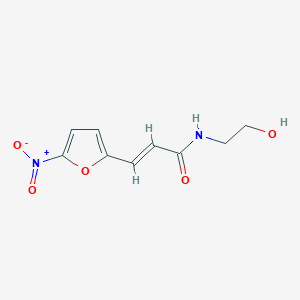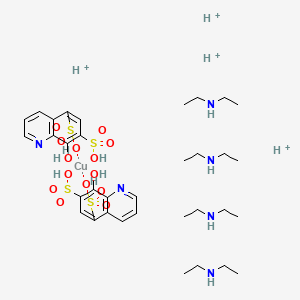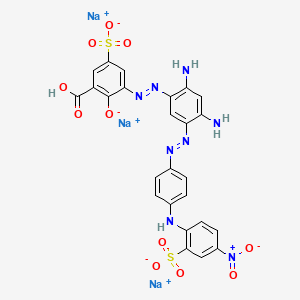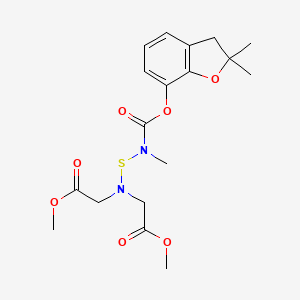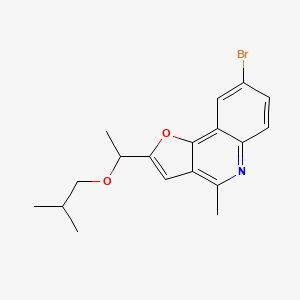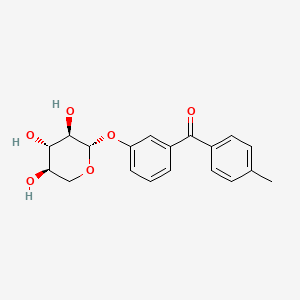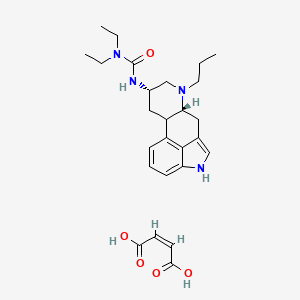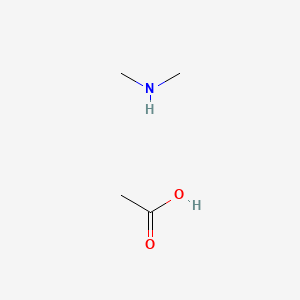
N-Methylmethanamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylmethanamine acetate is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom of methanamine, combined with an acetate group. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylmethanamine acetate can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylmethanamine acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N-Methylmethanamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of biochemical pathways and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Methylmethanamine acetate involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding amine. These interactions are mediated by the compound’s ability to form hydrogen bonds and engage in electrostatic interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: Similar in structure but lacks the acetate group.
Methanimine: Contains an imine group instead of the amine group.
Ethanimine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-Methylmethanamine acetate is unique due to its combination of a methyl group attached to the nitrogen atom and an acetate group. This combination imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
10511-03-2 |
|---|---|
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
acetic acid;N-methylmethanamine |
InChI |
InChI=1S/C2H7N.C2H4O2/c1-3-2;1-2(3)4/h3H,1-2H3;1H3,(H,3,4) |
Clé InChI |
QHNXEVRKFKHMRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




